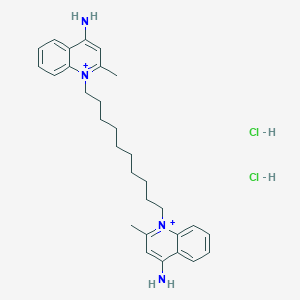

Dequalinum Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H42Cl2N4+2 |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;dihydrochloride |

InChI |

InChI=1S/C30H38N4.2ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H/p+2 |

InChI Key |

LTNZEXKYNRNOGT-UHFFFAOYSA-P |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Dequalinium Chloride: A Technical Guide to its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dequalinium chloride, a quaternary ammonium compound, is a broad-spectrum antimicrobial agent with proven efficacy against a wide range of bacteria, fungi, and protozoa. Its multifaceted mechanism of action, targeting fundamental cellular structures and processes, makes it a compelling subject for research and development, particularly in an era of growing antimicrobial resistance. This technical guide provides an in-depth exploration of the core mechanisms by which dequalinium chloride exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanisms of Antimicrobial Action

Dequalinium chloride's efficacy stems from a multi-pronged attack on microbial cells, primarily centered on the disruption of cellular membranes, inhibition of vital enzymatic processes, and impairment of mitochondrial function. This multi-target profile is a significant advantage, as it is less likely to induce the development of microbial resistance compared to single-target agents.[1]

Disruption of Microbial Cell Membrane Integrity

As a cationic molecule, dequalinium chloride electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the structural integrity of the lipid bilayer, leading to a cascade of detrimental effects:

-

Increased Permeability: The initial binding of dequalinium chloride perturbs the membrane, increasing its permeability to ions and small molecules.[2]

-

Leakage of Intracellular Components: The compromised membrane can no longer effectively contain the cell's internal environment, resulting in the leakage of essential cytoplasmic contents, including potassium ions, nucleotides, and metabolites.

-

Cell Lysis: At sufficient concentrations, the extensive membrane damage leads to the complete rupture and lysis of the microbial cell.[2]

The bactericidal and fungicidal effects of dequalinium chloride are rapid, often observed within 30 to 60 minutes of exposure.[1]

Inhibition of Key Cellular Enzymes

Dequalinium chloride interferes with the function of several enzymes that are critical for microbial survival and replication.[2] This includes enzymes involved in:

-

Cellular Respiration: By targeting components of the electron transport chain, dequalinium chloride can disrupt the cell's ability to generate energy through aerobic respiration.

-

Metabolic Pathways: It can inhibit various metabolic enzymes, further crippling the cell's ability to produce energy and essential building blocks.

Mitochondrial Targeting and Dysfunction

Dequalinium chloride is known to accumulate in mitochondria, the powerhouses of eukaryotic and, by analogy, the site of respiratory energy production in prokaryotic cells. This targeted accumulation leads to significant mitochondrial dysfunction:

-

Inhibition of ATP Synthesis: Dequalinium chloride is a potent inhibitor of F1F0-ATP synthase, the enzyme responsible for the majority of ATP production in the cell.[3] This depletion of the cell's primary energy currency has widespread and catastrophic consequences for cellular processes.

-

Depletion of Mitochondrial DNA: Studies have shown that dequalinium chloride can lead to a progressive loss of mitochondrial DNA, which encodes for essential components of the respiratory chain.

Interaction with Nucleic Acids and Proteins

In addition to its effects on membranes and mitochondria, dequalinium chloride has been shown to interact with other vital cellular components:

-

DNA Binding: It can intercalate between the base pairs of DNA, which can interfere with DNA replication and transcription.

-

Protein Denaturation: At higher concentrations, dequalinium chloride can cause the denaturation of cellular proteins, leading to a loss of their function.[1]

Quantitative Antimicrobial Activity

The in vitro efficacy of dequalinium chloride has been demonstrated against a broad spectrum of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Inhibitory Concentration (MBIC) values for various clinically relevant microbes.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Dequalinium Chloride against Various Bacteria

| Microorganism | Strain(s) | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference(s) |

| Atopobium vaginae | Clinical Isolates | < 0.0625 - 2 | < 0.0625 - 2 | [3] |

| Gardnerella vaginalis | Clinical Isolates | 2 - 512 | - | |

| Streptococcus pyogenes | ATCC 19615 | 0.39 | - | [2] |

| Staphylococcus aureus | - | 1.28 | - | |

| Acinetobacter baumannii | ATCC 19606 | 64 | 256 | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) of Dequalinium Chloride against Fungi

| Microorganism | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | Clinical Isolates | 0.5 - 2.0 | [1] |

| Candida spp. | - | Comparable to clotrimazole | [1] |

Table 3: Anti-Biofilm Activity of Dequalinium Chloride against Gardnerella spp.

| Strain Type | EC50 (Biomass Reduction) (µg/mL) | EC50 (Metabolic Activity Reduction) (µg/mL) | Reference(s) |

| BV-associated strains | 8.11 | 8.11 | [2] |

| Non-BV strains | > 8.11 | 8.11 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of dequalinium chloride.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Sterile 96-well, round-bottom microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Dequalinium chloride stock solution

-

Multichannel pipette

-

Plate reader (optional)

Procedure:

-

Prepare a 2-fold serial dilution of dequalinium chloride in the broth medium directly in the 96-well plate. Typically, 100 µL of medium is added to all wells, and then 100 µL of the dequalinium chloride stock solution is added to the first column and serially diluted across the plate.

-

Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the broth medium.

-

Inoculate each well (except for a sterility control well) with 100 µL of the bacterial suspension. The final volume in each well will be 200 µL.

-

Include a growth control well containing only the bacterial suspension in the broth.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of dequalinium chloride that completely inhibits visible growth (i.e., the well remains clear). Alternatively, the optical density can be measured using a plate reader.

Assessment of Biofilm Disruption using Crystal Violet Staining

This method quantifies the total biomass of a biofilm.

Materials:

-

Sterile 96-well, flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium for biofilm formation

-

Dequalinium chloride solutions at various concentrations

-

0.1% (w/v) crystal violet solution

-

33% (v/v) acetic acid

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Grow bacterial biofilms in the wells of a 96-well plate by inoculating with a standardized bacterial suspension and incubating for 24-48 hours.

-

Carefully remove the planktonic (non-adherent) bacteria by gently washing the wells with PBS.

-

Add dequalinium chloride solutions at different concentrations to the wells containing the established biofilms and incubate for a specified period.

-

After incubation, remove the treatment solution and wash the wells with PBS to remove any remaining planktonic bacteria.

-

Fix the biofilms by air-drying or with methanol.

-

Stain the biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubating at room temperature for 10-15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Dry the plate completely.

-

Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.

-

Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a plate reader.

Evaluation of Cell Membrane Integrity using Propidium Iodide

Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact membranes of live cells. It can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.

Materials:

-

Bacterial culture

-

Dequalinium chloride solutions

-

Propidium iodide stock solution (e.g., 1 mg/mL)

-

PBS

-

Fluorometer or fluorescence microscope

Procedure:

-

Wash and resuspend the bacterial cells in PBS to a standardized density.

-

Add dequalinium chloride to the cell suspension at the desired concentration and incubate for a specific time.

-

Add propidium iodide to the cell suspension to a final concentration of 1-5 µg/mL.

-

Incubate in the dark at room temperature for 5-15 minutes.

-

Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the stained cells using a fluorescence microscope. An increase in fluorescence intensity indicates a loss of membrane integrity.

Measurement of Mitochondrial Membrane Potential using Rhodamine 123

Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential results in a decrease in rhodamine 123 fluorescence.

Materials:

-

Microbial cells (applicable to fungi or bacteria with a measurable proton motive force across the cytoplasmic membrane)

-

Dequalinium chloride solutions

-

Rhodamine 123 stock solution

-

PBS or appropriate buffer

-

Fluorometer or fluorescence microscope

Procedure:

-

Wash and resuspend the cells in a suitable buffer.

-

Treat the cells with dequalinium chloride at various concentrations for a defined period.

-

Add rhodamine 123 to the cell suspension to a final concentration of 1-10 µM.

-

Incubate in the dark at 37°C for 15-30 minutes to allow for dye uptake.

-

Wash the cells with buffer to remove the extracellular dye.

-

Measure the fluorescence of the cell-associated rhodamine 123 using a fluorometer (excitation ~507 nm, emission ~529 nm) or observe under a fluorescence microscope. A decrease in fluorescence intensity in treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential.

Quantification of Intracellular ATP Levels

The luciferin-luciferase bioluminescence assay is a highly sensitive method for quantifying ATP.

Materials:

-

Bacterial culture

-

Dequalinium chloride solutions

-

ATP extraction reagent (e.g., trichloroacetic acid or a commercial lysis buffer)

-

Luciferin-luciferase reagent kit

-

Luminometer

Procedure:

-

Treat the bacterial culture with dequalinium chloride at various concentrations for a specified time.

-

Extract the intracellular ATP from a defined number of cells using an appropriate extraction reagent.

-

Neutralize the extract if an acidic extraction method is used.

-

In a luminometer tube or a white-walled 96-well plate, add a small volume of the cell extract.

-

Inject the luciferin-luciferase reagent.

-

Immediately measure the resulting bioluminescence in a luminometer.

-

Calculate the ATP concentration by comparing the luminescence signal to a standard curve generated with known ATP concentrations.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of dequalinium chloride and a typical experimental workflow for its evaluation.

Caption: Core antimicrobial mechanisms of dequalinium chloride.

Caption: Workflow for evaluating dequalinium chloride's antimicrobial action.

Conclusion

Dequalinium chloride's broad-spectrum antimicrobial activity is a consequence of its ability to simultaneously attack multiple, essential cellular targets in microorganisms. Its primary modes of action—cell membrane disruption, mitochondrial poisoning, and enzyme inhibition—collectively lead to rapid and effective microbial cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this versatile antimicrobial agent. The multi-targeted nature of dequalinium chloride not only contributes to its broad efficacy but also suggests a lower propensity for the development of microbial resistance, a characteristic of immense value in the current landscape of infectious disease treatment.

References

A Technical Guide to the Broad-Spectrum Antimicrobial and Fungicidal Activity of Dequalinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dequalinium chloride, a quaternary ammonium compound, exhibits potent broad-spectrum antimicrobial and fungicidal activity. Its multifaceted mechanism of action, targeting microbial cell membranes, essential enzymes, and mitochondrial function, makes it an effective agent against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, and various fungal species. This technical guide provides an in-depth overview of the antimicrobial properties of dequalinium chloride, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its molecular mechanisms.

Introduction

Dequalinium chloride is a topical antiseptic and disinfectant recognized for its efficacy in treating infections of the mouth, throat, and vagina.[1] Its broad-spectrum activity extends to bacteria, fungi, and protozoa, positioning it as a valuable compound in clinical applications.[1][2] A key advantage of dequalinium chloride is its multiple modes of action, which minimizes the likelihood of microbial resistance development.[2][3] This guide delves into the scientific basis of its antimicrobial and fungicidal effects, offering a technical resource for researchers and drug development professionals.

Mechanism of Action

Dequalinium chloride's antimicrobial and fungicidal effects stem from a combination of actions that disrupt critical cellular structures and functions in pathogens.

2.1. Cell Membrane Disruption: As a cationic molecule, dequalinium chloride electrostatically interacts with negatively charged components of microbial cell membranes, such as phospholipids.[2] This interaction disrupts the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components like ions and nucleotides, ultimately resulting in cell lysis and death.[1][2]

2.2. Enzyme Inhibition: Dequalinium chloride can interfere with the function of crucial microbial enzymes.[1] By inhibiting enzymes involved in metabolic pathways, it further compromises the pathogen's ability to survive and replicate.[1]

2.3. Mitochondrial Targeting: A significant aspect of dequalinium chloride's activity, particularly its fungicidal and potential anticancer effects, is its ability to target mitochondria.[4] As a lipophilic cation, it selectively accumulates in mitochondria, which have a highly negative transmembrane potential.[4] This accumulation leads to the disruption of the mitochondrial membrane potential, inhibition of cellular respiration, and a decrease in ATP synthesis.[4] In fungal cells, this disruption of mitochondrial function is a key contributor to its fungicidal action.

Quantitative Antimicrobial and Fungicidal Activity

The in vitro efficacy of dequalinium chloride has been quantified against a variety of clinically relevant microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from various studies.

Table 1: Antibacterial Activity of Dequalinium Chloride

| Bacterial Species | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 1.28 | - | [5] |

| Streptococcus spp. | Gram-positive | Susceptible | - | [5] |

| Enterococcus spp. | Gram-positive | Susceptible | - | [5] |

| Listeria spp. | Gram-positive | Susceptible | - | [5] |

| Gardnerella vaginalis | Gram-variable | 2 - 512 | - | [6] |

| Atopobium vaginae | Gram-positive | < 0.0625 - 2 | < 0.0625 - 2 | [6] |

| Bacteroides spp. | Gram-negative | Susceptible | - | [5] |

| Prevotella spp. | Gram-negative | Susceptible | - | [5] |

| Porphyromonas spp. | Gram-negative | Susceptible | - | [5] |

| Escherichia coli | Gram-negative | Susceptible | - | [5] |

| Proteus mirabilis | Gram-negative | Resistant | - | [5] |

Table 2: Antifungal Activity of Dequalinium Chloride

| Fungal Species | MIC (µg/mL) | Reference(s) |

| Candida albicans | Susceptible | [5] |

| Candida glabrata | Susceptible | [5] |

| Other Candida spp. | Susceptible | [5] |

Anti-Biofilm Activity

Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Dequalinium chloride has demonstrated efficacy in disrupting biofilms, particularly those formed by Gardnerella species, which are associated with bacterial vaginosis.[6] It achieves this by impacting both the biomass and the metabolic activity of the biofilm.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial and cytotoxic properties of dequalinium chloride.

5.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

-

Materials:

-

Dequalinium chloride stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland (~1-5 x 10^8 CFU/mL for bacteria, ~1-5 x 10^6 CFU/mL for fungi), then diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells.

-

Sterile saline or PBS

-

Incubator

-

-

Procedure:

-

Perform serial two-fold dilutions of the dequalinium chloride stock solution in the 96-well plate using CAMHB or RPMI-1640 to achieve a range of desired concentrations.

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

The MIC is the lowest concentration of dequalinium chloride that completely inhibits visible growth of the organism.

-

5.2. Biofilm Disruption Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation and disruption.

-

Materials:

-

Dequalinium chloride

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose (for S. aureus) or other appropriate biofilm-promoting medium

-

96-well flat-bottom tissue culture plates

-

Bacterial culture grown overnight

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Plate reader

-

-

Procedure:

-

Inoculate wells of a 96-well plate with the bacterial culture and incubate for 24-48 hours to allow biofilm formation.

-

After incubation, gently wash the wells with PBS to remove planktonic cells.

-

Add different concentrations of dequalinium chloride to the wells and incubate for a specified period (e.g., 24 hours).

-

Wash the wells again with PBS.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells with water to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.

-

Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance indicates biofilm disruption.

-

5.3. Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of dequalinium chloride on the viability of mammalian cells, such as vaginal epithelial cells or HaCaT keratinocytes.

-

Materials:

-

Dequalinium chloride

-

Mammalian cell line (e.g., HaCaT)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of dequalinium chloride for a desired exposure time (e.g., 24, 48, or 72 hours).

-

After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. A decrease in absorbance compared to untreated control cells indicates cytotoxicity.

-

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in the antimicrobial and fungicidal activity of dequalinium chloride.

Caption: Dequalinium chloride's disruption of the bacterial cell membrane.

Caption: Mitochondrial targeting by dequalinium chloride in fungal cells.

Caption: Experimental workflow for MIC determination.

Conclusion

Dequalinium chloride is a potent antimicrobial and fungicidal agent with a favorable safety profile for topical applications. Its broad spectrum of activity and multiple mechanisms of action make it a valuable tool in combating various infections and a compound of interest for further research and development. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to understand and further explore the therapeutic potential of dequalinium chloride.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. synapse.patsnap.com [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal applications and molecular targets of dequalinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of dequalinium chloride against leading germs of vaginal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dequalinium Chloride Effectively Disrupts Bacterial Vaginosis (BV) Gardnerella spp. Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Broad-Spectrum Antiseptic: Unveiling the Early Research on Dequalinium Chloride

A Technical Guide on the Foundational Discovery and Characterization of Dequalinium Chloride's Antimicrobial Properties

Introduction

Dequalinium chloride, a bis-quaternary ammonium salt, has been a stalwart in the arsenal of topical antiseptics for decades. Its broad-spectrum efficacy against a wide range of bacteria, fungi, and protozoa has cemented its use in treating various localized infections. This technical guide delves into the seminal early research that led to the discovery and initial characterization of dequalinium chloride's antiseptic properties, with a focus on the pioneering work of the 1950s. While access to the full, detailed quantitative data from the original publications is limited, this document reconstructs the likely experimental approaches and summarizes the foundational knowledge that established dequalinium chloride as a significant antimicrobial agent.

The Genesis of a New Antimicrobial Class: Early Synthesis and Discovery

The journey of dequalinium chloride began in the mid-20th century, a period of intense research into novel antimicrobial compounds. The first description of dequalinium as a new antimicrobial agent of the bis-quaternary ammonium chemical class was in 1956 by Babbs and colleagues.[1] This discovery was preceded by related research, such as the 1953 study by Collier and his team on the antibacterial activities of other bis-isoquinolinium salts, which laid the groundwork for the exploration of this chemical class.

Elucidating the Antimicrobial Action: Early Mechanistic Insights

From its inception, research indicated that dequalinium chloride possessed a multifaceted mechanism of action, a characteristic that contributes to its broad-spectrum activity and low likelihood of microbial resistance.[2] Early investigations suggested that its primary mode of action involved the disruption of microbial cell membranes. As a cationic molecule, dequalinium chloride interacts with the negatively charged components of the cell membrane, leading to increased permeability and the leakage of essential intracellular contents, ultimately resulting in cell death.[2]

Further studies, though many conducted after the initial discovery period, have elaborated on this mechanism, revealing that dequalinium chloride also denatures microbial proteins and inhibits essential metabolic enzymes.[2]

Below is a diagram illustrating the generally understood mechanism of action, which was conceptually being pieced together during the early research phase.

Quantifying the Potency: Early In Vitro Antimicrobial Activity

The following table summarizes the likely categories of microorganisms tested and the qualitative outcomes based on the known broad-spectrum activity of dequalinium chloride.

| Microbial Group | Representative Organisms (Likely Tested) | General Outcome of Early Studies |

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes | High susceptibility |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Susceptible, though potentially at higher concentrations than Gram-positives |

| Fungi (Yeasts) | Candida albicans | Susceptible |

| Protozoa | Trichomonas vaginalis | Susceptible |

Reconstructing the Past: Probable Experimental Protocols

The foundational research on dequalinium chloride would have relied on established microbiological techniques of the era to determine its antiseptic efficacy. Below are detailed, reconstructed methodologies that were likely employed in the initial in vitro evaluation of dequalinium chloride.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution

This method was a standard for quantifying the potency of a new antimicrobial agent.

-

Preparation of Dequalinium Chloride Stock Solution: A stock solution of dequalinium chloride would be prepared in sterile distilled water.

-

Serial Dilutions: A series of two-fold dilutions of the stock solution would be prepared in sterile test tubes containing a suitable nutrient broth (e.g., nutrient broth or tryptic soy broth).

-

Inoculation: Each tube would be inoculated with a standardized suspension of the test microorganism. A control tube containing only broth and the inoculum would also be prepared.

-

Incubation: The tubes would be incubated at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 24-48 hours for bacteria).

-

Observation: The MIC would be determined as the lowest concentration of dequalinium chloride that completely inhibits visible growth of the microorganism.

The following diagram illustrates the likely workflow for the broth dilution method.

Agar Diffusion Method for Susceptibility Testing

The agar diffusion method, a precursor to the standardized Kirby-Bauer test, was also a common technique to assess antimicrobial activity.

-

Preparation of Agar Plates: Petri dishes containing a suitable agar medium would be prepared.

-

Inoculation: The surface of the agar would be uniformly inoculated with a suspension of the test microorganism.

-

Application of Dequalinium Chloride: A sterile filter paper disc impregnated with a known concentration of dequalinium chloride would be placed on the surface of the inoculated agar.

-

Incubation: The plates would be incubated under appropriate conditions.

-

Observation: The presence of a clear zone of inhibition around the disc would indicate the antimicrobial activity of dequalinium chloride. The diameter of this zone would provide a qualitative measure of its efficacy.

Conclusion

References

- 1. Dequalinium - Wikipedia [en.wikipedia.org]

- 2. Dequalinium Chloride—An Emerging Option in the Sparse Landscape of Bacterial Vaginosis Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer and Antineoplastic Activities of Dequalinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dequalinium chloride, a lipophilic, dicationic compound, has long been utilized for its antimicrobial properties. Emerging evidence has highlighted its potent in vitro anticancer and antineoplastic activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms of action, experimental data, and detailed protocols for evaluating the anticancer effects of dequalinium chloride. The primary mechanism centers on its selective accumulation within the mitochondria of carcinoma cells, leading to mitochondrial dysfunction, induction of apoptosis, and cell cycle arrest. Furthermore, dequalinium chloride has been shown to modulate critical signaling pathways, including the PI3K/Akt and Raf/MEK/ERK pathways, and inhibit key proteins such as X-linked inhibitor of apoptosis protein (XIAP) and cell division cycle 7 (Cdc7) kinase. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of dequalinium chloride in oncology.

Mechanism of Action

Dequalinium chloride's anticancer activity is primarily attributed to its unique physicochemical properties. As a positively charged lipophilic molecule, it readily crosses cellular membranes and exhibits a pronounced selectivity for the mitochondria of cancer cells. This preferential accumulation is driven by the significantly higher mitochondrial membrane potential in carcinoma cells compared to their non-malignant counterparts.[1][2]

Once concentrated in the mitochondria, dequalinium chloride acts as a mitochondrial poison, disrupting the organelle's critical functions through several mechanisms:

-

Inhibition of the Respiratory Chain: Dequalinium chloride interferes with the mitochondrial respiratory chain, leading to a decrease in ATP production and subsequent energy depletion within the cancer cell.[1]

-

Induction of Oxidative Stress: By disrupting mitochondrial function, dequalinium chloride can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and further cellular damage.

-

Alteration of Mitochondrial Permeability: The compound can induce changes in the mitochondrial membrane permeability, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

Beyond its direct mitochondrial toxicity, dequalinium chloride also modulates key signaling pathways and proteins involved in cell survival and proliferation:

-

Inhibition of XIAP: Dequalinium chloride has been identified as an antagonist of the X-linked inhibitor of apoptosis protein (XIAP), a potent natural inhibitor of caspases. By binding to the BIR2 domain of XIAP, it prevents XIAP from inhibiting caspase-3, thereby promoting apoptosis.[1][3][4]

-

Inhibition of Cdc7 Kinase: Dequalinium chloride acts as a non-ATP-competitive inhibitor of Cdc7 kinase, a key regulator of the initiation of DNA replication. This inhibition leads to an S-phase arrest and accumulation of cells in the G2/M phase of the cell cycle.[5][6]

-

Downregulation of PI3K/Akt and Raf/MEK/ERK Signaling: Studies have shown that dequalinium chloride can downregulate the pro-survival PI3K/Akt and Raf/MEK/ERK signaling pathways in leukemia cells, contributing to its cytotoxic effects.

Quantitative Data on Anticancer Activity

The in vitro efficacy of dequalinium chloride has been quantified across various cancer cell lines using cytotoxicity and anti-proliferative assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| OEC-M1 | Oral Cancer | 5.58 | MTS Assay | [7] |

| PC3 | Prostate Cancer | Not specified | Cell Growth Assay | [8] |

| DU145 | Prostate Cancer | Not specified | Cell Growth Assay | [8] |

| LNCaP | Prostate Cancer | Not specified | Cell Growth Assay | [8] |

| MDA-PCA-2B | Prostate Cancer | Not specified | Cell Growth Assay | [8] |

| SHG44 | Glioma | Not specified | MTT Assay | [9] |

| U251 | Glioma | Not specified | MTT Assay | [9] |

| HeLa | Cervical Cancer | 1.2 ± 0.09 | Not specified | [10] |

| HepG2 | Liver Cancer | Not specified | Not specified | [10] |

| SGC-7901 | Gastric Cancer | Not specified | Not specified | [10] |

| NB4 | Acute Promyelocytic Leukemia | 2 (induces apoptosis/necrosis) | Cytotoxicity Assay | [1] |

| K562 | Chronic Myeloid Leukemia | Not specified | Cytotoxicity Assay | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anticancer and antineoplastic activities of dequalinium chloride.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Dequalinium chloride

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[11]

-

Drug Treatment: Prepare serial dilutions of dequalinium chloride in culture medium. Replace the medium in the wells with 100 µL of the drug solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve dequalinium chloride) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Dequalinium chloride

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of dequalinium chloride for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Materials:

-

Cancer cell lines

-

Dequalinium chloride

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: Treat cells with dequalinium chloride as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight) for fixation.

-

Washing and Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The data can be analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within signaling pathways such as PI3K/Akt and Raf/MEK/ERK.

Materials:

-

Cancer cell lines

-

Dequalinium chloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-XIAP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Treat cells with dequalinium chloride, wash with ice-cold PBS, and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.[14]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division and form a colony, thereby measuring cell reproductive death after treatment.[16]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Dequalinium chloride

-

6-well plates or culture dishes

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Drug Treatment: Allow the cells to attach overnight, then treat with various concentrations of dequalinium chloride for a specific duration. Alternatively, treat cells in a larger flask before seeding for the assay.[17]

-

Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 1-3 weeks, until colonies of at least 50 cells are visible in the control wells.[16]

-

Fixation and Staining: Wash the colonies with PBS, fix with fixation solution for 10-15 minutes, and then stain with crystal violet solution for 15-30 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group to assess the long-term effect of dequalinium chloride on cell survival.

Signaling Pathways and Experimental Workflows

Dequalinium Chloride-Modulated Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by dequalinium chloride.

Caption: Dequalinium chloride signaling pathways.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for key experimental procedures.

Caption: Workflow for the MTT cell viability assay.

References

- 1. The potential value of dequalinium chloride in the treatment of cancer: Focus on malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of dequalinium as a XIAP antagonist that targets the BIR2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchhub.com [researchhub.com]

- 12. bosterbio.com [bosterbio.com]

- 13. kumc.edu [kumc.edu]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for Dequalinium Chloride in Bacterial Biofilm Disruption Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dequalinium chloride (DQC) is a quaternary ammonium salt with broad-spectrum antimicrobial activity. It is utilized as an antiseptic agent in various clinical applications, including the treatment of bacterial vaginosis (BV). A significant aspect of BV is the formation of dense, multispecies biofilms, which can be challenging to eradicate. Dequalinium chloride has demonstrated efficacy in disrupting these bacterial biofilms, making it a valuable compound for research and potential therapeutic development.[1][2][3] These application notes provide detailed protocols for assessing the biofilm disruption potential of dequalinium chloride using common in vitro assays.

Mechanism of Action

Dequalinium chloride exerts its antimicrobial and antibiofilm effects through multiple mechanisms of action, which contributes to a lower risk of resistance development.[1] Its primary modes of action include:

-

Disruption of Cell Permeability: As a cationic molecule, DQC interacts with negatively charged components of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular contents.[4][5]

-

Protein Denaturation: DQC can denature bacterial proteins, including essential enzymes, thereby disrupting cellular metabolic processes.[1][5]

-

Biofilm Matrix Disruption: Studies have shown that DQC is effective in destroying the architecture of the biofilm matrix.[1][6]

-

DNA Interaction: Dequalinium chloride has the capability to bind to and intercalate with bacterial DNA, which can interfere with replication and transcription.[4]

Data Presentation: Efficacy of Dequalinium Chloride Against Gardnerella spp. Biofilms

The following tables summarize the effective concentrations of dequalinium chloride in reducing the biomass and metabolic activity of Gardnerella spp. biofilms, as determined in a key study.

Table 1: Effective Concentrations (EC50) of Dequalinium Chloride on Gardnerella spp. Biofilms [1]

| Strain Type | Biomass EC50 (µg/mL) | Metabolic EC50 (µg/mL) |

| BV-associated Gardnerella spp. | 8.11 | 8.11 |

| Non-BV Gardnerella spp. | >256 | 25.64 |

EC50: The concentration of a drug that gives a half-maximal response.

Table 2: Comparative Efficacy of Dequalinium Chloride and Clindamycin against BV-associated Gardnerella spp. Biofilms [1]

| Compound | Biomass EC50 (µg/mL) | Metabolic EC50 (µg/mL) |

| Dequalinium Chloride | 8.11 | 8.11 |

| Clindamycin | 8.11 | >256 |

Experimental Protocols

Protocol 1: Assessment of Biofilm Disruption using Crystal Violet Assay (Biomass Quantification)

This protocol details the steps to assess the ability of dequalinium chloride to disrupt a pre-formed bacterial biofilm by quantifying the remaining biofilm biomass.

Materials:

-

Bacterial culture (e.g., Gardnerella spp.)

-

Appropriate growth medium

-

Sterile 96-well flat-bottom microtiter plates

-

Dequalinium chloride stock solution

-

Phosphate-buffered saline (PBS), sterile

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid solution

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Prepare a bacterial suspension in the appropriate growth medium.

-

Add 200 µL of the bacterial suspension to each well of a 96-well microtiter plate.

-

Include control wells with sterile medium only (negative control).

-

Incubate the plate under appropriate conditions (e.g., 37°C, 48 hours) to allow for biofilm formation.[7]

-

-

Dequalinium Chloride Treatment:

-

After incubation, carefully remove the planktonic bacteria from each well by aspiration or gentle inversion.

-

Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

-

Add 200 µL of different concentrations of dequalinium chloride solution (prepared in growth medium) to the wells. Include an untreated control (medium only).

-

Incubate the plate for a defined period (e.g., 24 hours) at 37°C.

-

-

Crystal Violet Staining:

-

Discard the dequalinium chloride solution and wash the wells twice with sterile PBS.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[7][8]

-

Remove the crystal violet solution and wash the plate by gentle immersion in a beaker of water to remove excess stain.[7]

-

Invert the plate on a paper towel and tap gently to remove any remaining liquid. Allow the plate to air dry.[7]

-

-

Quantification:

-

Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet.[7]

-

Incubate for 10-15 minutes at room temperature.

-

Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[7]

-

Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[8]

-

Protocol 2: Assessment of Biofilm Metabolic Activity

This protocol measures the metabolic activity of the bacteria remaining in the biofilm after treatment with dequalinium chloride. Assays such as MTT, XTT, or resazurin can be used. The following is an example using MTT.

Materials:

-

Pre-formed biofilms treated with dequalinium chloride (from step 2 of Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

MTT Addition:

-

Following treatment with dequalinium chloride and washing with PBS (as in Protocol 1, step 3), add 100 µL of fresh growth medium and 10 µL of MTT solution to each well.

-

-

Incubation:

-

Incubate the plate in the dark for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Pipette up and down to ensure complete solubilization.

-

-

Quantification:

-

Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.[2] The absorbance is proportional to the metabolic activity of the cells in the biofilm.

-

Visualizations

Experimental Workflow for Biofilm Disruption Assay

Caption: Workflow for assessing dequalinium chloride's effect on biofilms.

Conceptual Diagram of Dequalinium Chloride's Mechanism of Action on Bacterial Biofilms

Caption: Dequalinium chloride's multi-faceted mechanism against biofilms.

References

- 1. Dequalinium Chloride Effectively Disrupts Bacterial Vaginosis (BV) Gardnerella spp. Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dequalinium Chloride Effectively Disrupts Bacterial Vaginosis (BV) Gardnerella spp. Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dequalinium Chloride? [synapse.patsnap.com]

- 5. Dequalinium Chloride for the Treatment of Vulvovaginal Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. static.igem.org [static.igem.org]

- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

Application of Dequalinium Chloride in Targeting Glioblastoma Mitochondria: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. A promising therapeutic strategy involves the specific targeting of cancer cell mitochondria, which exhibit distinct characteristics compared to their counterparts in healthy cells. Dequalinium chloride (DQA), a lipophilic cation, has emerged as a potential anti-cancer agent due to its preferential accumulation within mitochondria, driven by the high mitochondrial membrane potential characteristic of many cancer cells, including glioblastoma.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the utility of dequalinium chloride in targeting glioblastoma mitochondria.

Dequalinium chloride exerts its anti-tumor effects through a multi-faceted mechanism. Primarily, its accumulation within the mitochondrial matrix disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and the subsequent induction of the intrinsic apoptotic pathway.[3] Furthermore, DQA has been identified as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator that blocks caspase activity.[1][4] By inhibiting XIAP, DQA facilitates the execution of apoptosis. The downstream effects include the modulation of several key signaling molecules, including the Bcl-2 family of proteins, leading to programmed cell death.[2][5]

Data Presentation

The following tables summarize the quantitative data on the efficacy of dequalinium chloride in glioblastoma cell lines as reported in the scientific literature.

| Cell Line | IC50 (µM) after 72h Treatment | Reference |

| SHG44 | 132.2 ± 8.7 | [2] |

| U251 | 85.9 ± 9.2 | [2] |

| U87 | 71.5 ± 6.5 | [2] |

Further quantitative data on the percentage of apoptotic cells and the precise change in mitochondrial membrane potential in glioblastoma cell lines following dequalinium chloride treatment is an area of ongoing research.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of dequalinium chloride in glioblastoma and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of Dequalinium Chloride in Glioblastoma.

Caption: Experimental workflow for evaluating Dequalinium Chloride's efficacy.

Experimental Protocols

Cell Culture

-

Cell Lines: Human glioblastoma cell lines such as U87, U251, and SHG44 are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency.

Preparation of Dequalinium Chloride Stock Solution

-

Solvent: Dissolve dequalinium chloride in sterile, ultrapure water or dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM).

-

Storage: Store the stock solution at -20°C, protected from light.

-

Working Solutions: Dilute the stock solution in the complete culture medium to the desired final concentrations for experiments.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

-

Cell Seeding:

-

Trypsinize and count the glioblastoma cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of dequalinium chloride in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of DQA. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Detection by DAPI Staining

This protocol is for visualizing nuclear morphology changes indicative of apoptosis.

-

Cell Seeding and Treatment:

-

Seed glioblastoma cells on sterile glass coverslips in a multi-well plate.

-

Treat the cells with various concentrations of dequalinium chloride for the desired duration.

-

-

Fixation:

-

Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

DAPI Staining:

-

Wash the cells twice with PBS.

-

Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

-

-

Mounting and Visualization:

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

-

Apoptosis Quantification by TUNEL Assay

This protocol allows for the detection and quantification of DNA fragmentation.

-

Cell Seeding and Treatment:

-

Follow the same procedure as for DAPI staining.

-

-

Fixation and Permeabilization:

-

Follow the same fixation and permeabilization steps as for DAPI staining.

-

-

TUNEL Staining:

-

Follow the manufacturer's instructions for the specific TUNEL assay kit being used. This typically involves:

-

An equilibration step with the provided buffer.

-

Incubation with the TdT reaction mixture containing TdT enzyme and labeled nucleotides (e.g., BrdUTP or FITC-dUTP).

-

Subsequent detection steps if using an indirect labeling method.

-

-

-

Counterstaining and Visualization:

-

Counterstain the nuclei with DAPI or Propidium Iodide.

-

Mount and visualize under a fluorescence microscope. TUNEL-positive cells will show fluorescence at the sites of DNA breaks.

-

-

Quantification:

-

Count the number of TUNEL-positive cells and the total number of cells (DAPI-positive) in several random fields of view.

-

Calculate the percentage of apoptotic cells.

-

Mitochondrial Membrane Potential Assay

This protocol uses a cationic fluorescent dye (e.g., JC-1, TMRM, or TMRE) to assess changes in mitochondrial membrane potential (ΔΨm).

-

Cell Seeding and Treatment:

-

Seed glioblastoma cells in a multi-well plate suitable for fluorescence microscopy or a black-walled plate for plate reader analysis.

-

Treat the cells with dequalinium chloride for the desired duration. Include a positive control for depolarization (e.g., CCCP or valinomycin).

-

-

Dye Loading:

-

Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).

-

Incubate the cells with the fluorescent dye solution (e.g., 2 µM JC-1 or 20-100 nM TMRM/TMRE) in pre-warmed medium or buffer for 15-30 minutes at 37°C in the dark.

-

-

Washing and Imaging/Measurement:

-

Remove the dye-containing medium and wash the cells gently.

-

Add fresh pre-warmed medium or buffer.

-

Immediately analyze the cells by fluorescence microscopy or a fluorescence plate reader.

-

JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

TMRM/TMRE: The fluorescence intensity of these dyes is proportional to the ΔΨm. A decrease in fluorescence intensity indicates depolarization.

-

-

Conclusion

Dequalinium chloride presents a compelling avenue for the development of novel therapeutics for glioblastoma by specifically targeting a key vulnerability of cancer cells—their altered mitochondrial state. The protocols and data presented here provide a framework for researchers to explore and expand upon the understanding of DQA's anti-glioblastoma properties. Further quantitative analysis of its effects on apoptosis and mitochondrial function will be crucial in advancing this promising agent towards clinical application.

References

- 1. Characterization of dequalinium as a XIAP antagonist that targets the BIR2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Changes in mitochondrial function induced by dequalinium precede oxidative stress and apoptosis in the human prostate cancer cell line PC-3] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dequalinium chloride inhibits the growth of human glioma cells in vitro and vivo: a study on molecular mechanism and potential targeted agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dequalinium Chloride in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Dequalinium chloride is a lipophilic, cationic compound recognized for its broad-spectrum antimicrobial and antifungal properties.[1][2] In recent years, its potential as an anti-cancer agent has garnered significant interest due to its selective accumulation in the mitochondria of carcinoma cells.[3][4][5] These application notes provide detailed protocols for the preparation of dequalinium chloride stock solutions and their application in in vitro cell viability assays.

Physicochemical and Biological Properties

| Property | Value | References |

| Molecular Formula | C₃₀H₄₀Cl₂N₄ | [3] |

| Molecular Weight | 527.57 g/mol | [3][6] |

| Appearance | White to yellowish-white powder | [1][7] |

| IC₅₀ (PKC) | 7-18 µM | [3][5] |

| IC₅₀ (K+ channels) | 1.1 µM (apamin-sensitive) | [1][3] |

Solubility and Stock Solution Preparation

The solubility of dequalinium chloride can vary depending on the solvent and preparation conditions. While it is described as slightly soluble in water and ethanol[1][7], complete dissolution for cell culture applications often requires specific solvents and techniques.

| Solvent | Solubility | Preparation Notes | References |

| DMSO | < 1 mg/mL (slightly soluble) | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. | [3][5][6][8] |

| Water | < 0.1 mg/mL (insoluble) | Solubility can be increased to ~1 mg/mL with sonication, warming, and pH adjustment to 3. | [3][9] |

| Methanol | 5 mM (2.6 mg/mL) | Can be used for initial dissolution before further dilution in saline. | [10] |

| 4-Methylpyridine | 3 mg/mL | Requires warming in a 50°C water bath. | [8] |

Protocol 1: Preparation of Dequalinium Chloride Stock Solution

This protocol describes the preparation of a 10 mM dequalinium chloride stock solution in DMSO.

Materials:

-

Dequalinium chloride powder

-

Anhydrous, sterile DMSO

-

Sterile, light-protected microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 5.28 mg of dequalinium chloride (MW: 527.57 g/mol ).

-

Dissolution: Add the weighed dequalinium chloride to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

-

Mixing: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, sonicate for 5-10 minutes.

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months or at -80°C for up to 6 months.[1][11]

Note: For experiments, thaw an aliquot and dilute it to the desired working concentration in cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Experimental Workflow: Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of dequalinium chloride on cell viability using an MTT assay.

Caption: Workflow for determining cell viability after dequalinium chloride treatment.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the use of dequalinium chloride in an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its cytotoxic effects on adherent cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Dequalinium chloride stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)[12]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Prepare serial dilutions of dequalinium chloride in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1 to 100 µM.

-

Dosing: Remove the medium from the wells and add 100 µL of the prepared dequalinium chloride dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway of Dequalinium Chloride in Cancer Cells

Dequalinium chloride exerts its anticancer effects through multiple mechanisms, primarily by targeting mitochondria and modulating key signaling pathways involved in cell survival and apoptosis.[2][4]

Caption: Dequalinium chloride's multi-targeted mechanism of action in cancer cells.

Mechanism of Action Summary:

-

Mitochondrial Targeting: As a lipophilic cation, dequalinium chloride selectively accumulates in the mitochondria of cancer cells.[3][5]

-

Inhibition of Mitochondrial Enzymes: It inhibits mitochondrial enzymes, leading to a disruption in cellular energy (ATP) production and an increase in reactive oxygen species (ROS).[3]

-

PKC Inhibition: Dequalinium chloride is an inhibitor of Protein Kinase C (PKC), a key enzyme in signaling pathways that promote cell proliferation and survival.[3][5]

-

Ion Channel Modulation: It blocks apamin-sensitive K+ channels, which can affect cellular processes like signaling and apoptosis.[1][3]

-

Apoptosis Induction: By inhibiting anti-apoptotic proteins like XIAP and promoting mitochondrial dysfunction, dequalinium chloride ultimately induces apoptosis (programmed cell death) in cancer cells.[4][14]

References

- 1. Dequalinium chloride | 522-51-0 [chemicalbook.com]

- 2. Medicinal applications and molecular targets of dequalinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dequalinium Chloride | CAS:522-51-0 | anti-tumor agent and PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. The potential value of dequalinium chloride in the treatment of cancer: Focus on malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. raybiotech.com [raybiotech.com]

- 7. Dequalinium chloride CAS#: 522-51-0 [m.chemicalbook.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. broadpharm.com [broadpharm.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

Determining minimum inhibitory concentration (MIC) of dequalinium chloride for Atopobium vaginae

Determining the Susceptibility of Atopobium vaginae to Dequalinium Chloride

Application Note: Understanding the antimicrobial susceptibility of Atopobium vaginae, a key bacterium associated with bacterial vaginosis (BV), is crucial for developing effective treatment strategies. Dequalinium chloride, a broad-spectrum anti-infective and antiseptic agent, has emerged as a promising topical treatment for BV.[1] This document outlines the protocol for determining the Minimum Inhibitory Concentration (MIC) of dequalinium chloride against clinical isolates of A. vaginae, providing researchers with a standardized methodology to assess its in vitro efficacy.

Mechanism of Action: Dequalinium Chloride

Dequalinium chloride is a quaternary ammonium compound that acts as a surface-active substance.[2] Its primary mode of action involves increasing bacterial cell permeability, which leads to a loss of enzyme activity and ultimately, cell death.[2] This multi-faceted mechanism makes the development of resistance unlikely.[3][4] Dequalinium chloride has demonstrated broad microbicidal activity against various aerobic and anaerobic bacteria, as well as yeasts.[1] In the context of vaginal infections, it is effective against the primary pathogens and can disrupt biofilms, which are significant in the pathophysiology of conditions like bacterial vaginosis.[5]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of dequalinium chloride for Atopobium species, as determined by broth microdilution assays.

| Species | Number of Strains | MIC Range (µg/mL) | MIC90 (µg/mL) | MBC Range (µg/mL) |

| Atopobium spp. (including A. vaginae, A. minutum, A. rimae, and A. parvulum) | 28 | < 0.0625 - 2 | 2 | < 0.0625 - 2 |

| Atopobium vaginae | Not specified | Not specified | 0.5 | Not specified |

Data sourced from a study by Lopes dos Santos Santiago et al.[6]

This data indicates that dequalinium chloride is effective at inhibiting and killing clinical isolates of A. vaginae at concentrations comparable to clindamycin and lower than those of metronidazole.[1][6][7]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of dequalinium chloride against Atopobium vaginae using the broth microdilution method, adapted from established procedures for anaerobic bacteria.[7][8]

Materials

-

Atopobium vaginae isolates

-

Dequalinium chloride (DQC)

-

Brucella broth supplemented with vitamin K1 (1 µg/mL), hemin (5 µg/mL), and 5% laked horse blood

-

96-well microtiter plates

-

Anaerobic chamber or GasPak system

-

Spectrophotometer or McFarland standards

-

Sterile physiological water or pre-reduced Brucella broth

-

Pipettes and sterile tips

-

Incubator (37°C)

-

Control strains (e.g., Bacteroides fragilis ATCC 25285)

Preparation of Reagents and Inoculum

-

Dequalinium Chloride Stock Solution: Prepare a stock solution of dequalinium chloride in an appropriate solvent (e.g., ultrapure water) at a concentration of 1024 µg/mL.[9]

-

Bacterial Inoculum:

-

Culture A. vaginae strains on Trypticase Soy Agar with 5% sheep blood in an anaerobic environment at 37°C.[10]

-

From a fresh culture, suspend several colonies in pre-reduced Brucella broth.

-

Adjust the turbidity of the bacterial suspension to match a 1.0 McFarland standard.[8][10]

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 10^5 CFU per well (10^6 CFU/mL) in the microtiter plate.[8]

-

Assay Procedure

-

Plate Preparation:

-

Pre-reduce the 96-well microtiter plates in an anaerobic environment for 4-5 hours before inoculation.[8]

-

Prepare serial two-fold dilutions of dequalinium chloride in the supplemented Brucella broth directly in the microtiter plate. The typical concentration range to test is 0.0625 to 2 µg/mL.[1][7]

-

-

Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

-

Controls:

-

Growth Control: A well containing only the broth and the bacterial inoculum.

-

Sterility Control: A well containing only the broth to check for contamination.

-

Quality Control: Include a known reference strain, such as B. fragilis ATCC 25285, to validate the assay.[8]

-

-

Incubation: Incubate the inoculated plates anaerobically at 37°C for 48-72 hours.[7][8]

Determination of MIC

-

After incubation, visually inspect the plates for bacterial growth.

-

The MIC is defined as the lowest concentration of dequalinium chloride that completely inhibits visible growth of the organism.[8] Growth is often indicated by a color change in the medium (e.g., from dark red to a lighter red).[7]

(Optional) Determination of Minimum Bactericidal Concentration (MBC)

-

From the wells showing no visible growth, plate a 25 µL aliquot onto a Colombia agar plate (or another suitable solid medium without dequalinium chloride).[7]

-

Incubate these plates anaerobically at 37°C for 72 hours.[7]

-

The MBC is the lowest concentration that results in no bacterial growth on the subculture plates.

Visualized Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the MIC of dequalinium chloride for Atopobium vaginae.

Caption: Workflow for MIC/MBC Determination of Dequalinium Chloride against A. vaginae.

References

- 1. researchgate.net [researchgate.net]

- 2. dafrapharma.com [dafrapharma.com]

- 3. researchgate.net [researchgate.net]

- 4. euroexame.com.br [euroexame.com.br]

- 5. Dequalinium Chloride for the Treatment of Vulvovaginal Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]